Cas no 70474-33-8 ((1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate)

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate structure
70474-33-8 structure
Nome del prodotto:(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate
Numero CAS:70474-33-8
MF:C13H21NO3
MW:239.310744047165
CID:1744010
PubChem ID:6440436

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate
    • 2-Butenoic acid, 2-methyl-, (1S,2R,7aS)-hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl ester, (2Z)-
    • Petasinine
    • (Z)-2-Methyl-2-butenoic acid [(1S,2R,7aS)-hexahydro-1-hydroxymethyl-1H-pyrrolizin-2-yl] ester
    • [(1S,2R,8S)-1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (Z)-2-methylbut-2-enoate
    • UNII-5F7O38APH6
    • (1S,2R,7AS)-1-(HYDROXYMETHYL)-HEXAHYDRO-1H-PYRROLIZIN-2-YL (2Z)-2-METHYLBUT-2-ENOATE
    • ANGELOYLPETASINECINE
    • (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate
    • PETASINECINE ANGELATE
    • 5F7O38APH6
    • Q27261961
    • DTXSID601128893
    • AKOS040734489
    • CHEBI:173729
    • 70474-33-8
    • Inchi: InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-12-7-14-6-4-5-11(14)10(12)8-15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11+,12+/m1/s1
    • Chiave InChI: HQARVRYBUBTANR-JTPMTOLCSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CN2CCCC2C1CO

Proprietà calcolate

  • Massa esatta: 239.15223
  • Massa monoisotopica: 239.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8Ų
  • XLogP3: 1.3

Proprietà sperimentali

  • Colore/forma: Powder
  • PSA: 49.77

(1S,2R,7aS)-1-(hydroxymethyl)hexahydro-1H-pyrrolizin-2-yl (2Z)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.